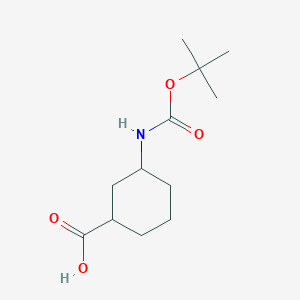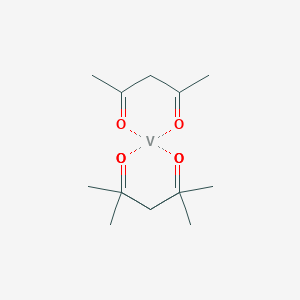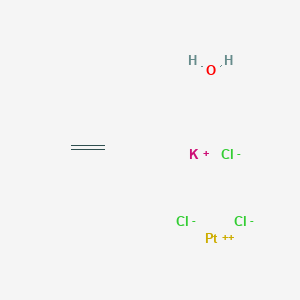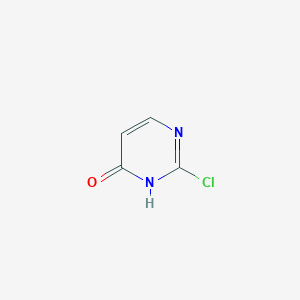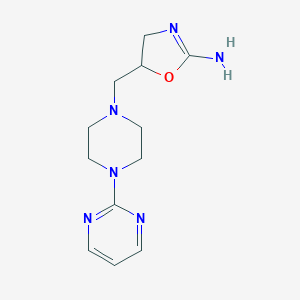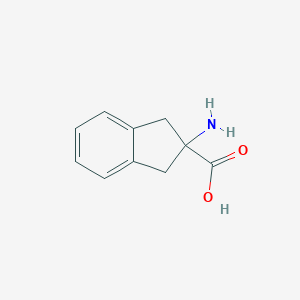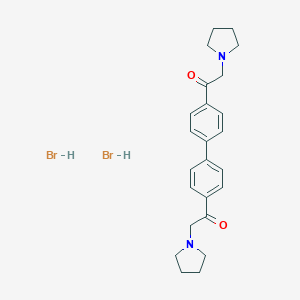
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-N, N-(pyrrolidinoacetyl)-4, 4'-biphenyldibromide' and is a white crystalline powder. The objective of
Mecanismo De Acción
The mechanism of action of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to its physiological effects. This compound has been shown to have an affinity for the cholinergic receptor, which is involved in the regulation of various physiological processes such as muscle contraction, heart rate, and cognitive function.
Efectos Bioquímicos Y Fisiológicos
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been shown to have various biochemical and physiological effects. This compound has been shown to have anticholinesterase activity, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for cognitive function. Therefore, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' in lab experiments are its excellent chiral recognition properties, high yield and purity, and potential applications in various fields such as asymmetric synthesis and HPLC. However, the limitations of using this compound are its relatively high cost and potential toxicity.
Direcciones Futuras
The future directions for '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' research include its application in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. This compound can also be used in the development of new chiral ligands for asymmetric synthesis reactions. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has potential applications in various fields such as asymmetric synthesis and HPLC. This compound has excellent chiral recognition properties and has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' involves the reaction of 4,4'-dibromobiphenyl with pyrrolidine and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been extensively studied for its potential applications in various fields. This compound has been shown to have excellent chiral recognition properties and can be used as a chiral stationary phase in high-performance liquid chromatography (HPLC). It has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the production of enantiomerically pure compounds.
Propiedades
Número CAS |
123489-65-6 |
|---|---|
Nombre del producto |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Fórmula molecular |
C24H30Br2N2O2 |
Peso molecular |
538.3 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-yl-1-[4-[4-(2-pyrrolidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide |
InChI |
InChI=1S/C24H28N2O2.2BrH/c27-23(17-25-13-1-2-14-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26-15-3-4-16-26;;/h5-12H,1-4,13-18H2;2*1H |
Clave InChI |
DZGWVQYVYUENNJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
SMILES canónico |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Otros números CAS |
123489-65-6 |
Sinónimos |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




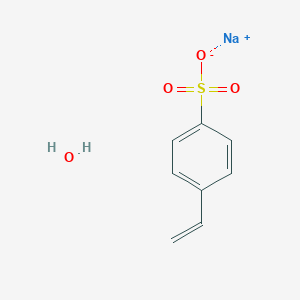
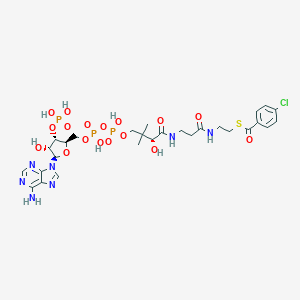
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
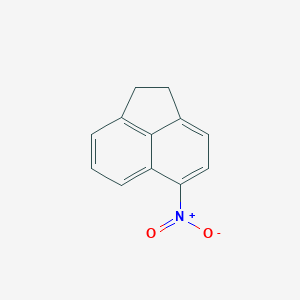
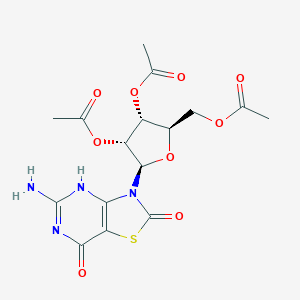
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
